2-Methyl-6-(methylsulfonyl)pyridin-3-amine
Overview
Description
2-Methyl-6-(methylsulfonyl)pyridin-3-amine is a chemical compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol It is a pyridine derivative that features a methyl group at the 2-position and a methylsulfonyl group at the 6-position, with an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(methylsulfonyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions . The starting materials for this synthesis include 5-bromo-2-methylpyridin-3-amine and methylsulfonyl chloride, which undergo coupling to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(methylsulfonyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives, depending on the reagents used.
Scientific Research Applications
2-Methyl-6-(methylsulfonyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(methylsulfonyl)pyridin-3-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
5-(Methylsulfonyl)pyridin-2-amine: Similar structure but with the methylsulfonyl group at a different position.
6-Amino-N,N-dimethylpyridine-3-sulfonamide: Contains a sulfonamide group instead of a sulfonyl group.
Uniqueness
2-Methyl-6-(methylsulfonyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group, methylsulfonyl group, and amine group on the pyridine ring makes it a versatile compound for various applications .
Biological Activity
2-Methyl-6-(methylsulfonyl)pyridin-3-amine, also known by its CAS number 897732-75-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a pyridine ring substituted with a methyl group and a methylsulfonyl group. This unique arrangement contributes to its biological activity by influencing its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. Research indicates that this compound can influence cAMP production in HEK293 cells, suggesting a role in signaling pathways that are crucial for various physiological processes . Additionally, it may interact with proteins involved in inflammatory responses and cancer progression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines. For instance, it has shown promising results against leukemia cell lines, where it induced apoptosis and inhibited cell proliferation .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MOLT-4 | 5.35 | Induction of apoptosis |
RPMI-8226 | 5.35 | Inhibition of cell proliferation |
T-47D | 5.35 | Cell cycle arrest in S-phase |
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been explored. It has been shown to inhibit COX enzymes, which play a crucial role in the inflammatory process. The IC50 values for COX inhibition suggest that it may be comparable to established anti-inflammatory drugs .
Table 2: Anti-inflammatory Activity
Enzyme | IC50 (µM) | Comparison Drug |
---|---|---|
COX-1 | 0.04 | Aspirin |
COX-2 | 0.04 | Celecoxib |
Case Studies and Research Findings
Several case studies have illustrated the potential therapeutic applications of this compound:
- Neurodegenerative Disorders : Inhibitors targeting neuronal nitric oxide synthase (nNOS) are critical for treating neurodegenerative diseases. Compounds structurally related to this pyridine derivative have been shown to selectively inhibit nNOS, suggesting potential applications in neuroprotection .
- Cancer Treatment : A study involving the treatment of various cancer cell lines revealed that derivatives similar to this compound significantly inhibited tumor growth and induced cell cycle arrest, particularly in breast and renal cancer models .
- Inflammatory Models : In vivo models demonstrated that treatment with this compound resulted in reduced inflammation markers and improved outcomes in carrageenan-induced paw edema tests, emphasizing its therapeutic potential in inflammatory diseases .
Properties
IUPAC Name |
2-methyl-6-methylsulfonylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-5-6(8)3-4-7(9-5)12(2,10)11/h3-4H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMCZYUTXQRFKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)S(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679615 | |
Record name | 6-(Methanesulfonyl)-2-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897732-75-1 | |
Record name | 6-(Methanesulfonyl)-2-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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